Cas no 830347-16-5 (Phlogacantholide B)

Phlogacantholide B 化学的及び物理的性質

名前と識別子

-

- Phlogacantholide B

- Phlogacanatholide B

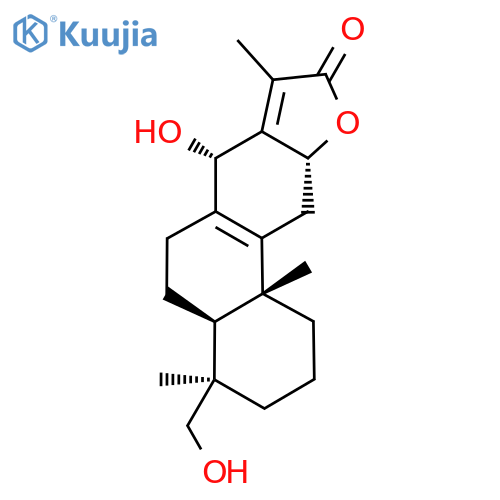

- (4R,4As,7S,10aR,11bR)-7-hydroxy-4-(hydroxymethyl)-4,8,11b-trimethyl-2,3,4a,5,6,7,10a,11-octahydro-1H

- (5β,10α,12β,14β)-14,18-Dihydroxy-12,16-epoxyabieta-8,13(15)-dien-16-one

- 830347-16-5

- (4R,4aS,7S,10aR,11bR)-7-hydroxy-4-(hydroxymethyl)-4,8,11b-trimethyl-2,3,4a,5,6,7,10a,11-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one

- AKOS040762178

-

- インチ: 1S/C20H28O4/c1-11-16-14(24-18(11)23)9-13-12(17(16)22)5-6-15-19(2,10-21)7-4-8-20(13,15)3/h14-15,17,21-22H,4-10H2,1-3H3/t14-,15-,17+,19+,20+/m1/s1

- InChIKey: YTFCPUQQLYHDRF-VCNAKFCDSA-N

- ほほえんだ: O1C(C(C)=C2[C@H]1CC1=C([C@@H]2O)CC[C@@H]2[C@](C)(CO)CCC[C@]21C)=O

計算された属性

- せいみつぶんしりょう: 332.19875937g/mol

- どういたいしつりょう: 332.19875937g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 1

- 複雑さ: 661

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 549.7±50.0 °C at 760 mmHg

- フラッシュポイント: 196.2±23.6 °C

- じょうきあつ: 0.0±3.4 mmHg at 25°C

Phlogacantholide B セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Phlogacantholide B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN4764-5mg |

Phlogacantholide B |

830347-16-5 | 5mg |

¥ 4420 | 2024-07-19 | ||

| TargetMol Chemicals | TN4764-1 ml * 10 mm |

Phlogacantholide B |

830347-16-5 | 1 ml * 10 mm |

¥ 4520 | 2024-07-19 | ||

| TargetMol Chemicals | TN4764-5 mg |

Phlogacantholide B |

830347-16-5 | 98% | 5mg |

¥ 4,420 | 2023-07-10 | |

| TargetMol Chemicals | TN4764-1 mL * 10 mM (in DMSO) |

Phlogacantholide B |

830347-16-5 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4520 | 2023-09-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P85280-5 mg |

PhlogacantholideB |

830347-16-5 | 5mg |

¥6240.0 | 2021-09-08 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4764-1 mg |

Phlogacantholide B |

830347-16-5 | 1mg |

¥3155.00 | 2022-02-28 |

Phlogacantholide B 関連文献

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

Phlogacantholide Bに関する追加情報

Phlogacantholide B: A Comprehensive Overview of Its Chemical Properties and Recent Research Applications

Phlogacantholide B, a naturally occurring terpenoid compound with the CAS number 830347-16-5, has garnered significant attention in the field of pharmaceutical chemistry and bioactive natural products. This compound, isolated from the plant species Phlogacanthus, exhibits a unique molecular architecture that has sparked extensive research interest. The structural complexity of Phlogacantholide B, characterized by its cyclic terpenoid framework, makes it a promising candidate for further investigation into potential therapeutic applications.

The chemical composition of Phlogacantholide B includes multiple functional groups, such as hydroxyl and carbonyl moieties, which contribute to its diverse biological activities. Recent studies have highlighted its remarkable anti-inflammatory and antioxidant properties, making it a subject of intense scrutiny in drug discovery pipelines. The compound's ability to modulate various cellular pathways has been a focal point for researchers seeking novel pharmacological agents.

In the realm of medicinal chemistry, Phlogacantholide B has been extensively studied for its potential role in treating chronic inflammatory diseases. Preliminary in vitro experiments have demonstrated its efficacy in inhibiting key pro-inflammatory cytokines, such as TNF-α and IL-6. These findings align with the growing interest in natural products as alternatives to synthetic drugs, which often come with undesirable side effects. The synergistic effects of Phlogacantholide B when combined with other bioactive compounds have also been explored, suggesting its potential as a multifunctional therapeutic agent.

Moreover, the structural features of Phlogacantholide B have attracted the attention of synthetic chemists aiming to develop semi-synthetic derivatives with enhanced bioavailability and efficacy. Advances in total synthesis techniques have enabled researchers to modify specific regions of the molecule while retaining its core pharmacophore. Such modifications hold promise for creating novel analogs with improved pharmacokinetic profiles, which could be pivotal in developing next-generation therapeutics.

The pharmacological properties of Phlogacantholide B have also been linked to its potential role in neuroprotection. Emerging research suggests that this compound may exhibit neuroprotective effects by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress-induced neuronal damage. These findings are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative damage plays a significant role in disease progression. The ability of Phlogacantholide B to cross the blood-brain barrier has further fueled interest in its potential as a therapeutic intervention.

Recent preclinical studies have also explored the antimicrobial properties of Phlogacantholide B. The compound has shown promising activity against various bacterial strains, including multidrug-resistant pathogens. This finding is particularly noteworthy given the increasing global threat posed by antibiotic-resistant bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Such properties make Phlogacantholide B an attractive candidate for developing novel antimicrobial agents.

The ecological significance of Phlogacantholide B extends beyond its pharmaceutical applications. As a natural product derived from plants, it plays a crucial role in maintaining biodiversity and ecosystem balance. Conservation efforts aimed at preserving plant species rich in bioactive compounds are essential for ensuring future research opportunities. Sustainable harvesting practices and cultivation methods are being developed to support both ecological preservation and ongoing scientific exploration.

The future direction of research on Phlogacantholide B is likely to focus on elucidating its detailed mechanism of action at the molecular level. High-resolution structural biology techniques, such as X-ray crystallography and NMR spectroscopy, are expected to provide deeper insights into how this compound interacts with biological targets. Additionally, computational modeling approaches will be employed to predict new derivatives with enhanced therapeutic potential.

In conclusion, Phlogacantholide B represents a fascinating example of how natural products continue to drive innovation in pharmaceutical chemistry. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable asset in the search for novel therapeutics. As research progresses, it is anticipated that additional applications for this remarkable compound will be uncovered, further solidifying its importance in both academic research and clinical development.

830347-16-5 (Phlogacantholide B) 関連製品

- 2034444-06-7(3-(phenylsulfanyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}propanamide)

- 2172221-75-7(4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)

- 1361574-94-8(2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl)

- 921544-91-4(2,5-dichloro-N-{4-6-(ethanesulfonyl)pyridazin-3-ylphenyl}benzamide)

- 1218217-91-4(methyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate)

- 1021219-95-3(3-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]propanoic acid)

- 865286-52-8(3-fluoro-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

- 5460-45-7(2-Ethylhexyl formate)

- 941988-78-9(N-2-(2-methoxyphenyl)ethyl-2-{(3-methylphenyl)carbamoylamino}-1,3-thiazole-4-carboxamide)

- 1251315-19-1(1-(2-Fluorophenyl)ethanesulfonyl chloride)